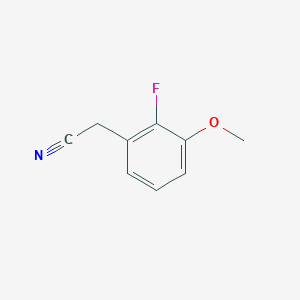

2-(2-Fluoro-3-methoxyphenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-8-4-2-3-7(5-6-11)9(8)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGMMVVQGWOQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630277 | |

| Record name | (2-Fluoro-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672931-80-5 | |

| Record name | (2-Fluoro-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Fluoro 3 Methoxyphenyl Acetonitrile

Established Synthetic Routes and Precursors

The most common and well-established methods for synthesizing phenylacetonitriles, including the target compound, rely on the principles of nucleophilic substitution. These routes involve the reaction of a cyanide-containing nucleophile with an electrophilic benzyl-substituted precursor.

The core of the synthesis is the formation of a carbon-carbon bond between the benzylic carbon and the carbon of a cyanide group. This is typically achieved via a nucleophilic substitution reaction, often following an S_N2 (bimolecular nucleophilic substitution) mechanism. In this process, a cyanide salt, such as sodium cyanide or potassium cyanide, acts as the nucleophile. The cyanide ion (CN⁻) attacks the electrophilic carbon atom of the benzyl (B1604629) group, displacing a leaving group. This reaction is a direct and efficient method for introducing the required acetonitrile (B52724) moiety. The general success of this type of reaction is foundational in organic synthesis for creating arylacetonitriles from corresponding precursors. orgsyn.org

To synthesize 2-(2-Fluoro-3-methoxyphenyl)acetonitrile, a key intermediate is a benzyl derivative with a good leaving group at the benzylic position. Substituted benzyl halides, particularly benzyl chlorides or bromides, are ideal for this role. For the target compound, the specific precursor would be 2-fluoro-3-methoxybenzyl halide. The reaction involves dissolving the benzyl halide and a cyanide salt in a suitable solvent and promoting the reaction, often with heat.

For instance, a parallel synthesis for p-methoxyphenylacetonitrile involves reacting anisyl chloride with sodium cyanide in acetone (B3395972). orgsyn.org This established procedure can be adapted for the synthesis of this compound, where 2-fluoro-3-methoxybenzyl chloride would be used in place of anisyl chloride. The presence of the fluorine and methoxy (B1213986) groups on the aromatic ring can influence the reactivity of the benzyl halide, but the fundamental synthetic strategy remains the same.

Table 1: Key Reactants in Nucleophilic Substitution

| Reactant Role | Example Compound | Chemical Formula |

| Key Intermediate | 2-Fluoro-3-methoxybenzyl chloride | C₈H₈ClFO |

| Nucleophile | Sodium Cyanide | NaCN |

| Product | This compound | C₉H₈FNO |

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of the synthesis are highly dependent on the chosen reaction conditions. Solvent selection and temperature control are two of the most critical parameters that require optimization.

Polar aprotic solvents are highly favored for nucleophilic substitution reactions involving anionic nucleophiles like cyanide. nih.gov Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile have high dielectric constants, which allows them to dissolve ionic salts like sodium cyanide, but they lack acidic protons (O-H or N-H bonds). taylorandfrancis.comlibretexts.org This is advantageous because protic solvents can form hydrogen bonds with the cyanide nucleophile, creating a solvent "cage" that reduces its nucleophilicity and slows down the reaction. nih.gov In contrast, polar aprotic solvents solvate the cation (e.g., Na⁺) effectively while leaving the anion (CN⁻) relatively free and highly reactive, thereby accelerating the rate of the desired S_N2 reaction. nih.govtaylorandfrancis.com The choice of solvent can significantly impact reaction rates and yields. researchgate.net For example, acetonitrile has been shown to be a superior solvent for certain nucleophilic fluorination reactions compared to other options. researchgate.net

Table 2: Properties of Common Polar Aprotic Solvents

| Solvent | Dielectric Constant | Boiling Point (°C) |

| Dimethyl Sulfoxide (DMSO) | 47 | 189 |

| N,N-Dimethylformamide (DMF) | 38 | 153 |

| Acetonitrile (MeCN) | 37.5 | 81.6 |

Data sourced from Chemistry LibreTexts. libretexts.org

Temperature is a critical factor in controlling the rate of chemical reactions. For the synthesis of phenylacetonitriles, heating is typically required to provide the necessary activation energy for the nucleophilic substitution to proceed at a practical rate. Reactions may be heated to specific temperatures, for example between 110°C and 140°C, to ensure the reaction goes to completion. google.com

Often, the reaction mixture is heated to reflux. Refluxing involves heating the reaction until the solvent boils, and the resulting vapor is condensed and returned to the reaction flask. This technique allows the reaction to be maintained at the constant, elevated temperature of the solvent's boiling point for an extended period without loss of solvent. For similar preparations, reflux periods can last for several hours, such as 16-20 hours, to ensure the starting materials are fully consumed. orgsyn.org Careful temperature control is essential to not only ensure a sufficient reaction rate but also to minimize potential side reactions, such as elimination reactions or decomposition of reactants and products.

Advanced Synthetic Strategies and Chemo- and Regioselectivity

Beyond the standard S_N2 approach with benzyl halides, other strategies can be considered. One advanced method involves nucleophilic aromatic substitution (S_NAr). In this type of reaction, a nucleophile can directly replace a leaving group (like fluorine) on an activated aromatic ring. orgsyn.orgacgpubs.org The S_NAr reaction is particularly effective when the aromatic ring is substituted with strong electron-withdrawing groups. acgpubs.org While the fluorine atom in 2-fluoro-3-methoxyphenylacetonitrile is generally a good leaving group in S_NAr reactions, its direct substitution is not the typical route to introduce the acetonitrile group for this specific target molecule.

Instead, selectivity is primarily controlled by the choice of the starting material.

Regioselectivity : The precise placement of the fluoro, methoxy, and acetonitrile groups is determined by the structure of the precursor. When using the benzyl halide route, the synthesis starts with a molecule where the fluoro and methoxy groups are already in the desired 2- and 3-positions, respectively. The subsequent reaction with cyanide introduces the acetonitrile group at the benzylic position, thus ensuring the correct regiochemistry of the final product. The synthesis of the precursor itself, such as 2-fluoro-3-methoxybenzaldehyde (B32414), dictates the ultimate arrangement of substituents.

Chemoselectivity : This refers to the preferential reaction of the nucleophile with one functional group over others. In the synthesis from 2-fluoro-3-methoxybenzyl chloride, the primary site of reactivity is the electrophilic benzylic carbon bearing the chlorine atom. The cyanide nucleophile will selectively attack this carbon. The C-F and C-O bonds on the aromatic ring are significantly less reactive under these S_N2 conditions, ensuring that the cyanide attacks the intended benzylic position without disturbing the other substituents on the ring.

Stepwise Syntheses with Controlled Intermediates

The synthesis of this compound can be approached through a multi-step process that allows for the careful control of intermediate products, ensuring a high-purity final product. A plausible and commonly employed strategy involves the conversion of a corresponding benzyl halide or alcohol.

A representative stepwise synthesis could begin with 2-fluoro-3-methoxybenzaldehyde. This starting material can be reduced to the corresponding alcohol, 2-fluoro-3-methoxybenzyl alcohol, using a suitable reducing agent like sodium borohydride (B1222165). The subsequent step involves the conversion of the alcohol to a more reactive leaving group, typically a halide. This is often achieved by treating the alcohol with a halogenating agent such as thionyl chloride or phosphorus tribromide to yield 2-fluoro-3-methoxybenzyl chloride or bromide, respectively.

The final step is a nucleophilic substitution reaction where the benzyl halide is treated with a cyanide salt, such as sodium or potassium cyanide, to introduce the acetonitrile functional group. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone to facilitate the displacement of the halide by the cyanide ion.

Table 1: Representative Stepwise Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 2-Fluoro-3-methoxybenzaldehyde | Sodium borohydride (NaBH4), Methanol | 2-Fluoro-3-methoxybenzyl alcohol |

| 2 | 2-Fluoro-3-methoxybenzyl alcohol | Thionyl chloride (SOCl2) or Phosphorus tribromide (PBr3) | 2-Fluoro-3-methoxybenzyl chloride/bromide |

| 3 | 2-Fluoro-3-methoxybenzyl chloride/bromide | Sodium cyanide (NaCN) or Potassium cyanide (KCN), DMSO | This compound |

This stepwise approach allows for the isolation and purification of intermediates, which can be crucial for achieving high purity in the final product. Each step can be monitored using standard analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion before proceeding to the next stage.

Asymmetric Synthetic Approaches to Chiral Analogs

While this compound itself is achiral, the synthesis of its chiral analogs, where a stereocenter is introduced at the benzylic position, requires asymmetric synthetic strategies. These methods are pivotal in the pharmaceutical industry, where the chirality of a molecule can significantly influence its biological activity. nih.gov

Three primary strategies are employed for asymmetric synthesis: the use of a chiral pool, the application of chiral auxiliaries, and the utilization of chiral catalysts. nih.gov

Chiral Pool Synthesis: This approach utilizes readily available enantiomerically pure starting materials. For instance, a chiral alcohol or amine containing the 2-fluoro-3-methoxyphenyl moiety could be sourced from nature or a previous asymmetric synthesis and then converted to the corresponding chiral acetonitrile.

Chiral Auxiliaries: In this method, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary). This auxiliary then directs the stereochemical outcome of a subsequent reaction that forms the stereocenter. After the desired stereochemistry is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Chiral Catalysis: This is often the most efficient method for asymmetric synthesis. A small amount of a chiral catalyst is used to generate a large quantity of a chiral product. For the synthesis of chiral analogs of this compound, this could involve the asymmetric hydrocyanation of a corresponding styrene (B11656) derivative or the enantioselective alkylation of a precursor using a chiral phase-transfer catalyst.

The development of effective asymmetric syntheses is a continuous area of research, with a focus on creating highly enantioselective and atom-economical processes. rsc.orgethernet.edu.etelsevierpure.comrsc.org

Industrial Scale-Up and Process Development Considerations

The transition of a synthetic route from a laboratory setting to an industrial scale presents a unique set of challenges and considerations. unimi.itmt.comscientificupdate.com For the production of this compound, process development would focus on optimizing reaction conditions to ensure safety, efficiency, cost-effectiveness, and environmental sustainability.

Key considerations for the industrial scale-up include:

Raw Material Sourcing and Cost: The availability and cost of starting materials like 2-fluoro-3-methoxytoluene or 2-fluoro-3-methoxybenzaldehyde are critical factors.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction rates, equilibria, and heat flow is essential for designing safe and efficient large-scale reactors. mt.com Exothermic reactions, such as the cyanation step, require careful temperature control to prevent runaway reactions.

Solvent Selection and Recovery: The choice of solvent impacts reaction performance, product isolation, and environmental footprint. Industrial processes aim to use solvents that are effective, safe, and easily recyclable.

Process Safety: A comprehensive hazard analysis is conducted to identify and mitigate potential risks, especially when using toxic reagents like cyanide salts.

Waste Management: The development of environmentally benign processes that minimize waste generation is a primary goal. This includes optimizing reactions to maximize yield and developing methods for treating or recycling waste streams.

Regulatory Compliance: The manufacturing process must adhere to strict regulatory standards, particularly if the compound is intended for pharmaceutical use.

Table 2: Key Considerations for Industrial Scale-Up

| Consideration | Description |

| Cost of Goods (CoG) | Analysis of raw material, solvent, energy, and labor costs to ensure economic viability. |

| Process Safety | Hazard and Operability (HAZOP) studies, thermal stability testing of intermediates and reaction mixtures. |

| Throughput and Cycle Time | Optimization of reaction times, work-up procedures, and equipment utilization to maximize production capacity. |

| Environmental Impact | Minimization of solvent usage, development of waste treatment protocols, and adherence to environmental regulations. |

| Quality Control | Implementation of robust analytical methods to monitor reaction progress and ensure final product specifications are met. |

Purification and Isolation Techniques in Synthesis

The final stage of any chemical synthesis is the purification and isolation of the target compound to the desired level of purity. For this compound, a combination of techniques is typically employed.

Chromatographic Separation Methods (e.g., Column Chromatography)

Column chromatography is a powerful technique for purifying organic compounds based on their differential adsorption to a stationary phase. orgsyn.org For the purification of this compound, silica (B1680970) gel is commonly used as the stationary phase.

The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column. A solvent system, or eluent, of appropriate polarity is then passed through the column. The components of the crude mixture will travel down the column at different rates depending on their polarity and interaction with the silica gel. Less polar compounds will elute faster, while more polar impurities will be retained on the column for longer.

The selection of the eluent system is critical for achieving good separation. This is often determined by preliminary analysis using Thin Layer Chromatography (TLC). A common eluent system for compounds of moderate polarity like this compound might consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. Fractions are collected as the eluent exits the column and are analyzed to identify those containing the pure product.

Recrystallization and Crystallization Processes

Recrystallization is a purification technique used for solid compounds. acs.org It relies on the principle that the solubility of a compound in a solvent increases with temperature. If this compound is a solid at room temperature or can be induced to crystallize, this method can be highly effective for removing impurities.

The process involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the compound also decreases, and it will begin to crystallize out of the solution. The impurities, being present in smaller amounts, will ideally remain dissolved in the solvent.

The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. It should also not react with the compound and should be easily removable from the purified crystals. Common solvents for recrystallization include ethanol, methanol, isopropanol, acetone, and ethyl acetate, or mixtures thereof. The resulting purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Chemical Reactivity and Transformational Chemistry of 2 2 Fluoro 3 Methoxyphenyl Acetonitrile

Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group in 2-(2-Fluoro-3-methoxyphenyl)acetonitrile is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a range of chemical transformations.

Nucleophilic Additions and Cycloadditions

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. libretexts.org Strong nucleophiles, such as Grignard reagents (RMgX), can attack the nitrile carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.org For instance, the reaction of this compound with a Grignard reagent would be expected to produce the corresponding ketone, introducing a new carbon-carbon bond at the former nitrile carbon.

The nitrile group can also participate in cycloaddition reactions. nih.govmdpi.com These reactions, often involving dipolar species, can lead to the formation of various heterocyclic rings. nih.gov While specific examples with this compound are not prevalent in the literature, the general reactivity of arylacetonitriles suggests its potential to act as a dipolarophile or a precursor to a 1,3-dipole in the presence of suitable reagents. researchgate.net

Derivatization to Amides and Carboxylic Acids

The hydrolysis of the nitrile group is a fundamental transformation that proceeds in a stepwise manner, first yielding an amide and then a carboxylic acid upon further reaction. The conversion of this compound to 2-(2-Fluoro-3-methoxyphenyl)acetic acid is a documented example of this process. This hydrolysis can be achieved under either acidic or basic conditions.

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is then protonated to form an amide, which can be further hydrolyzed to the carboxylate salt. Subsequent acidification yields the carboxylic acid.

| Reactant | Reagents | Product | Yield |

| This compound | 1. NaOH, H₂O, EtOH, Heat2. HCl | 2-(2-Fluoro-3-methoxyphenyl)acetic acid | High |

Table 1: Hydrolysis of this compound to 2-(2-Fluoro-3-methoxyphenyl)acetic acid.

The intermediate in this reaction, 2-(2-Fluoro-3-methoxyphenyl)acetamide, can be isolated under carefully controlled conditions, typically by using milder reaction conditions or by limiting the amount of water present.

Reductive Transformations to Amines

The nitrile group can be reduced to a primary amine, providing a valuable synthetic route to substituted phenethylamines. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The reduction of this compound would yield 2-(2-Fluoro-3-methoxyphenyl)ethanamine. While specific literature on the reduction of this exact compound is scarce, the reduction of similar substituted phenylacetonitriles is a well-established reaction. google.com

Catalytic hydrogenation, often employing catalysts such as Raney nickel or platinum on carbon, under a hydrogen atmosphere, is another effective method for this conversion. This method is often preferred for its milder reaction conditions.

| Reactant | Reagents | Product |

| This compound | 1. LiAlH₄, Et₂O2. H₂O | 2-(2-Fluoro-3-methoxyphenyl)ethanamine |

| This compound | H₂, Raney Ni or Pt/C | 2-(2-Fluoro-3-methoxyphenyl)ethanamine |

Table 2: Reductive Transformation of this compound to the Corresponding Primary Amine.

Aromatic Ring Functionalization and Substituent Effects

The reactivity of the aromatic ring in this compound towards substitution reactions is influenced by the electronic properties of the existing substituents: the fluoro, methoxy (B1213986), and cyanomethyl groups.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, particularly involving the displacement of the fluorine atom. SNAr reactions are facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. rsc.org In this compound, the cyanomethyl group (-CH₂CN) is moderately electron-withdrawing. However, its position is meta to the fluorine atom, which is not ideal for activating the ring towards SNAr. The methoxy group is an electron-donating group, which further disfavors SNAr. Therefore, forcing conditions would likely be required to achieve nucleophilic substitution of the fluorine atom.

Electrophilic Aromatic Substitution Potential

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. byjus.com The regiochemical outcome of such reactions on this compound is determined by the directing effects of the substituents. rsc.orglibretexts.orggoogle.com

-F (Fluoro): The fluorine atom is an ortho, para-director due to the lone pairs on the fluorine atom that can be donated to the aromatic ring through resonance. However, due to its high electronegativity, it is a deactivating group. researchgate.netresearchgate.net

-OCH₃ (Methoxy): The methoxy group is a strong activating group and an ortho, para-director. Its electron-donating resonance effect strongly outweighs its inductive electron-withdrawing effect. rsc.orglibretexts.orggoogle.com

-CH₂CN (Cyanomethyl): The cyanomethyl group is a deactivating group due to the electron-withdrawing nature of the nitrile. It is considered a meta-director. libretexts.org

Considering the positions relative to the activating methoxy group, the para position (C-6) is sterically unhindered. The ortho position (C-4) is also activated, but may experience some steric hindrance from the adjacent methoxy group. The other ortho position (C-2) is already substituted with fluorine. Therefore, electrophilic substitution is most likely to occur at the C-6 position, and to a lesser extent at the C-4 position.

| Substituent | Position | Electronic Effect | Directing Effect |

| -F | C-2 | Inductively withdrawing, Resonance donating | Ortho, Para (deactivating) |

| -OCH₃ | C-3 | Inductively withdrawing, Resonance donating | Ortho, Para (activating) |

| -CH₂CN | C-1 | Inductively withdrawing | Meta (deactivating) |

Table 3: Substituent Effects on the Aromatic Ring of this compound.

Influence of Fluoro and Methoxy Groups on Regioselectivity

The regioselectivity of electrophilic aromatic substitution reactions on the this compound scaffold is primarily governed by the electronic effects of the fluoro and methoxy substituents. The methoxy group (-OCH₃) at the C3 position is a powerful activating group and is ortho-, para-directing due to its strong +M (mesomeric) effect, which involves the donation of a lone pair of electrons from the oxygen atom to the aromatic ring. Conversely, the fluorine atom at the C2 position is a deactivating group due to its strong -I (inductive) effect, but it is also ortho-, para-directing because of its +M effect.

In cases of electrophilic attack, the directing effects of these two groups must be considered in tandem. The powerful activating and directing nature of the methoxy group often dominates, favoring substitution at positions ortho and para to it (C4 and C6). However, the C2 position is already substituted with a fluorine atom. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions. The steric hindrance from the adjacent substituents will also play a role in determining the final product distribution. The cycloadditions of related methoxydehydrobenzenes containing a 3-methoxy group have been shown to be highly regiospecific. rsc.org

Table 1: Electronic Effects of Substituents on the Phenyl Ring

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect | Directing Influence |

| Fluoro | C2 | Strong | Weak | Deactivating | Ortho, Para |

| Methoxy | C3 | Weak | Strong | Activating | Ortho, Para |

Carbon-Carbon Bond Forming Reactions

The this compound structure serves as a platform for various carbon-carbon bond-forming reactions, which are fundamental in the synthesis of more complex molecules.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov While this compound itself is not a direct participant in this reaction, it can be readily converted into derivatives that are. For instance, the corresponding boronic acid, 2-fluoro-3-methoxyphenylboronic acid, is a key reagent in Suzuki-Miyaura reactions. chemimpex.com This boronic acid derivative can be coupled with a variety of aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or aryl-alkene structures. nih.govrsc.org

The fluorine and methoxy substituents on the boronic acid enhance its reactivity and selectivity, leading to more efficient synthetic pathways. chemimpex.com The general scheme for a Suzuki-Miyaura coupling involving a related boronic acid is depicted below. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org

Table 2: Example of a Suzuki-Miyaura Cross-Coupling Reaction

| Reactant A | Reactant B | Catalyst | Base | Product |

| 2-Fluoro-3-methoxyphenylboronic acid | Aryl Halide (Ar-X) | Pd(PPh₃)₄ | Na₂CO₃ | 2-Fluoro-3-methoxy-1,1'-biphenyl derivative |

The Wittig-Horner (also known as the Horner-Wadsworth-Emmons) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. organic-chemistry.orgmdpi.comwikipedia.org The scaffold of this compound can be modified to participate in such reactions. For example, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be reduced to an aldehyde. This resulting aldehyde, 2-fluoro-3-methoxybenzaldehyde (B32414), can then undergo a Wittig-Horner reaction with a phosphonate (B1237965) ylide to form a substituted styrene (B11656) derivative.

This reaction typically employs a stabilized phosphonate carbanion, which reacts with the aldehyde to produce predominantly the E-alkene. organic-chemistry.orgwikipedia.org A related olefination reaction is the Knoevenagel condensation, where aldehydes react with compounds containing an active methylene (B1212753) group, such as octyl cyanoacetate, in the presence of a base like piperidine. chemrxiv.orgchemrxiv.org This reaction can be used to synthesize substituted phenylcyanoacrylates. chemrxiv.orgchemrxiv.org

Table 3: Hypothetical Wittig-Horner Reaction Sequence

| Starting Material | Intermediate | Reagent for Olefination | Product |

| This compound | 2-Fluoro-3-methoxybenzaldehyde | Stabilized Phosphonate Ylide | (E)-1-(2-Fluoro-3-methoxyphenyl)-2-substituted-ethene |

Oxidation and Reduction Chemistry of the Compound Scaffold

The functional groups present in this compound allow for a range of oxidation and reduction reactions.

The nitrile group is a versatile functional group that can be readily transformed. It can be reduced to a primary amine, 2-(2-fluoro-3-methoxyphenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is valuable for the synthesis of various biologically active molecules. Conversely, the nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-(2-fluoro-3-methoxyphenyl)acetic acid.

The benzylic methylene group (-CH₂CN) is susceptible to oxidation under certain conditions. Strong oxidizing agents could potentially oxidize this position to a ketone. However, controlling the selectivity of such an oxidation in the presence of the activated aromatic ring can be challenging. The aromatic ring itself is generally stable to oxidation, but strong oxidizing conditions could lead to degradation. The methoxy group is also relatively stable, but can be cleaved under harsh acidic conditions.

Table 4: Summary of Potential Oxidation and Reduction Reactions

| Functional Group | Reaction Type | Reagents | Product |

| Nitrile (-CN) | Reduction | LiAlH₄, H₂/Pd | Primary Amine (-CH₂NH₂) |

| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) |

| Benzylic Methylene (-CH₂-) | Oxidation | Strong Oxidizing Agents | Ketone (>C=O) |

Applications As a Key Intermediate in Complex Molecule Synthesis

Precursor in Pharmaceutical Discovery and Development

The utility of fluorinated aromatic compounds is well-established in drug discovery, where the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. Phenylacetonitrile derivatives, in particular, are common starting materials for a wide range of pharmaceutical agents.

Synthesis of Drug Candidates and Bioactive Scaffolds

As a substituted phenylacetonitrile, this compound is a precursor for creating various bioactive scaffolds. fliphtml5.com The nitrile moiety serves as a handle for elaboration into different functional groups that are common in pharmacologically active molecules. The unique substitution pattern of the aromatic ring is particularly interesting for designing molecules that can fit into specific biological targets. fliphtml5.com

Elaboration of Heterocyclic Structures

The nitrile group in 2-(2-Fluoro-3-methoxyphenyl)acetonitrile is a key functional group for the construction of nitrogen-containing heterocycles, which are foundational structures in many pharmaceuticals. For instance, nitriles are common precursors in the synthesis of pyridines, pyrimidines, imidazoles, and other ring systems through cyclization reactions with various reagents.

Development of Modulators and Activators (e.g., Soluble Guanylate Cyclase)

While direct evidence linking this compound to the synthesis of soluble guanylate cyclase (sGC) modulators is not prominent in the available literature, similar fluorinated aromatic structures are often explored in the design of such agents. sGC is a key enzyme in the nitric oxide signaling pathway, and its modulators are investigated for treating cardiovascular diseases. The specific electronic and steric properties imparted by the fluoro and methoxy (B1213986) groups could be leveraged in designing novel ligands for this target.

Role in Agrochemical Research and Development

In the agrochemical sector, the incorporation of fluorine into molecules is a widely used strategy to enhance efficacy and stability. Organofluorine compounds are integral to the development of modern herbicides, insecticides, and fungicides. Although specific applications of this compound in marketed agrochemicals are not documented, its structural motifs are relevant to this field of research.

Contributions to Specialty Chemicals and Advanced Materials Science

Beyond life sciences, substituted acetonitriles are used in the synthesis of specialty chemicals and advanced materials. They can be precursors to dyes, liquid crystals, and polymers. The fluorine atom can impart desirable properties such as thermal stability and altered electronic characteristics to materials derived from this intermediate.

Design and Synthesis of Compound Libraries and Analogs

In modern drug discovery, the synthesis of compound libraries containing diverse but structurally related molecules is a standard approach for identifying new therapeutic leads. This compound serves as a valuable starting scaffold for creating such libraries. By systematically modifying the nitrile and aromatic ring, chemists can generate a wide array of analogs for high-throughput screening.

Pharmacological and Biological Research Investigations of 2 2 Fluoro 3 Methoxyphenyl Acetonitrile

Enzyme Interaction and Inhibition Studies

Identification of Target Enzymes and Inhibition Kinetics (e.g., Tankyrase Enzymes)

Research has identified Tankyrase 1 and 2 (TNKS1/2) as key molecular targets for compounds derived from 2-(2-fluoro-3-methoxyphenyl)acetonitrile. nih.gov Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) enzyme family and play a crucial role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. nih.govacs.org

By inhibiting the catalytic activity of TNKS1/2, these compounds can modulate the Wnt signaling pathway. acs.org A key function of tankyrases is the PARsylation of AXIN, a central component of the β-catenin destruction complex. This modification leads to AXIN degradation and subsequent stabilization of β-catenin, promoting the transcription of Wnt target genes involved in cell proliferation. Inhibitors based on the this compound scaffold prevent this process, leading to AXIN stabilization and β-catenin degradation. mdpi.com

The potency of these inhibitors is determined by their half-maximal inhibitory concentrations (IC50). For instance, a novel tankyrase inhibitor, compound 16, demonstrated high target affinity with biochemical IC50 values of 29 nM for TNKS1 and 6.3 nM for TNKS2. acs.org Another compound, 24 (OM-153), exhibited picomolar IC50 inhibition in a cellular WNT/β-catenin signaling reporter assay. nih.gov

Inhibition Kinetics of Tankyrase Inhibitors

| Compound | Target | IC50 |

|---|---|---|

| 16 | TNKS1 | 29 nM |

| 16 | TNKS2 | 6.3 nM |

Structure-Function Relationships in Enzyme Binding

The efficacy of these inhibitors is intrinsically linked to their chemical structure and how it interacts with the binding sites of the tankyrase enzymes. Tankyrase inhibitors can bind to two distinct sites within the catalytic domain: the nicotinamide (B372718) subpocket and the adenosine (B11128) subpocket. acs.org Inhibitors that target the adenosine subpocket tend to be more selective for tankyrases over other PARP family members due to greater variation in the architecture of this site among PARPs. acs.org

The this compound moiety is a critical component of these inhibitors. The fluorine atom, with its small atomic radius and high electronegativity, can significantly influence the binding affinity of the molecule to its target enzyme. researchgate.net The strategic placement of the fluoro and methoxy (B1213986) groups on the phenyl ring is crucial for optimizing interactions within the enzyme's binding pocket.

In Vitro Cellular Activity Assessments

Cytotoxic Effects in Various Cancer Cell Lines

The enzyme-inhibiting properties of this compound derivatives translate to cytotoxic effects in cancer cell lines, particularly those with a dependency on the Wnt signaling pathway. For example, the tankyrase inhibitor 24 (OM-153) demonstrated a reduction in cell growth in the COLO 320DM colon cancer cell line. nih.gov Similarly, another novel inhibitor, LZZ-02, was shown to inhibit the growth of colonic carcinoma cells that harbor a constitutively active β-catenin. mdpi.com

The cytotoxic mechanism of synthetic derivatives can involve arresting cancer cells at different phases of the cell cycle and inducing apoptosis through the activation of caspase cascades and increased PARP cleavage. nih.gov

Cytotoxic Activity of a Tankyrase Inhibitor

| Cell Line | Effect |

|---|---|

| COLO 320DM | Reduced cell growth |

Cellular Pathway Modulation

The primary cellular pathway modulated by these compounds is the Wnt/β-catenin signaling pathway. nih.govbosterbio.com In the absence of Wnt signaling, β-catenin is part of a destruction complex and is targeted for degradation. When the pathway is active, β-catenin accumulates, translocates to the nucleus, and activates the transcription of target genes. utwente.nlresearchgate.net

Tankyrase inhibitors stabilize AXIN, a key component of the β-catenin destruction complex, leading to the degradation of β-catenin and the downregulation of its target genes, such as c-Myc and Cyclin D1. mdpi.com This modulation of the Wnt pathway is a key mechanism behind the observed anti-cancer effects. For example, the inhibitor LZZ-02 was found to suppress WNT/β-catenin signaling by increasing the protein level of AXIN 2. mdpi.com

Structure-Activity Relationship (SAR) Elucidation

The development of potent and selective tankyrase inhibitors relies heavily on understanding the structure-activity relationship (SAR). nih.gov SAR studies involve systematically modifying the chemical structure of a lead compound to determine how these changes affect its biological activity.

Impact of Fluoro and Methoxy Substituents on Bioactivity

The introduction of fluorine and methoxy groups into a phenyl ring can significantly modulate the bioactivity of a molecule. The fluorine atom, due to its high electronegativity and small size, can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with biological targets. It can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The difluoromethyl group (-CF2H), for instance, is known to enhance metabolic stability and drug-like properties. acs.org The position of the fluorine atom is crucial; in this case, at the ortho position, it can influence the conformation of the molecule and its binding affinity to target proteins.

The methoxy group, a common substituent in medicinal chemistry, can also have a profound effect on a compound's biological profile. It can act as a hydrogen bond acceptor and its presence can influence the molecule's solubility and lipophilicity. The metabolic fate of a methoxy group, often O-demethylation, can lead to the formation of a hydroxyl group, which may result in a metabolite with a different activity profile or serve as a point for further conjugation and elimination. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the phenyl ring creates a unique electronic environment that can be critical for specific biological interactions.

In Vitro Pharmacokinetic Profiling

In vitro pharmacokinetic profiling is a critical component of early drug discovery, providing essential information about a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Key assays in this area include the assessment of metabolic stability and plasma protein binding.

Metabolic Stability in Liver Microsomes and S9 Fractions

Metabolic stability assays are designed to evaluate the susceptibility of a compound to metabolism by drug-metabolizing enzymes. These assays are commonly performed using liver subcellular fractions, such as microsomes and S9 fractions.

Liver Microsomes: This fraction contains the endoplasmic reticulum, which is rich in Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. Incubating a compound with liver microsomes in the presence of necessary cofactors (like NADPH) allows for the determination of its intrinsic clearance by these enzymes.

S9 Fraction: The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, encompassing both Phase I and Phase II metabolic pathways. This provides a more comprehensive picture of a compound's metabolic fate.

The general procedure for these assays involves incubating the test compound with the liver fraction and monitoring the decrease in its concentration over time using analytical techniques like LC-MS/MS. The rate of disappearance is then used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Based on available literature, no specific data on the metabolic stability of this compound in liver microsomes or S9 fractions has been reported.

Below is a representative table illustrating the type of data that would be generated from such an assay:

| Compound | Species | Fraction | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound | Human | Liver Microsomes | Data Not Available | Data Not Available |

| This compound | Rat | Liver Microsomes | Data Not Available | Data Not Available |

| This compound | Human | S9 Fraction | Data Not Available | Data Not Available |

| This compound | Rat | S9 Fraction | Data Not Available | Data Not Available |

Plasma Protein Binding Characteristics

Plasma protein binding (PPB) is a critical parameter that influences the distribution and availability of a drug in the body. Only the unbound fraction of a drug is free to interact with its target and be cleared from the circulation. The extent of binding to plasma proteins, primarily albumin and α1-acid glycoprotein, is therefore a key determinant of a drug's pharmacokinetic and pharmacodynamic properties.

Common methods to determine the fraction of unbound drug in plasma (fu) include equilibrium dialysis, ultrafiltration, and ultracentrifugation. These techniques separate the protein-bound drug from the unbound drug, allowing for the quantification of the unbound fraction.

No specific data on the plasma protein binding characteristics of this compound has been found in the reviewed literature.

The following table demonstrates how plasma protein binding data is typically presented:

| Compound | Species | Method | Fraction Unbound (fu) | % Bound |

| This compound | Human | Equilibrium Dialysis | Data Not Available | Data Not Available |

| This compound | Rat | Equilibrium Dialysis | Data Not Available | Data Not Available |

| This compound | Mouse | Ultrafiltration | Data Not Available | Data Not Available |

Theoretical and Computational Chemistry Studies of 2 2 Fluoro 3 Methoxyphenyl Acetonitrile

Electronic Structure and Quantum Chemical Analysis

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) calculations for 2-(2-Fluoro-3-methoxyphenyl)acetonitrile have been reported in the available scientific literature. Such calculations would typically provide insights into the molecule's optimized geometry, vibrational frequencies, and electronic properties.

HOMO-LUMO Energy Distributions and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity, have not been calculated for this compound. The HOMO-LUMO gap is a key indicator of molecular stability, and its value for this compound remains undetermined.

Conformational Analysis and Molecular Geometry

A detailed conformational analysis of this compound, which would identify the most stable spatial arrangements of its atoms and provide precise data on bond lengths and angles, has not been published.

Prediction of Molecular Interactions and Binding Affinities

Computational models are often used to predict how a molecule might interact with biological targets or other molecules. However, no studies predicting the molecular interactions or binding affinities of this compound have been found.

Molecular Modeling in Support of SAR Studies

While molecular modeling is a critical component of Structure-Activity Relationship (SAR) studies in drug discovery, there is no available research that includes this compound in such a context.

The absence of this data highlights a gap in the current body of scientific knowledge and suggests an opportunity for future research to explore the unique properties of this compound.

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Characterization Methods

Spectroscopy is fundamental to the characterization of novel or synthesized chemical compounds. By analyzing the absorption, emission, or scattering of electromagnetic radiation, detailed information about the molecular structure and the specific chemical environment of atoms can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F, to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number and types of hydrogen atoms. For 2-(2-Fluoro-3-methoxyphenyl)acetonitrile, specific chemical shifts (δ) and coupling patterns are expected. The aromatic region would display complex multiplets for the three protons on the phenyl ring, with their shifts and multiplicities influenced by the methoxy (B1213986) and fluorine substituents. The methylene (B1212753) (-CH₂) protons adjacent to the nitrile group would typically appear as a singlet, while the methoxy (-OCH₃) protons would also present as a distinct singlet.

¹³C NMR Spectroscopy: Carbon-13 NMR identifies the different carbon environments in the molecule. The spectrum would show nine distinct signals corresponding to the nine carbon atoms. The carbon of the nitrile group (C≡N) is expected in the 115-120 ppm range. The aromatic carbons would appear between 110-160 ppm, with the carbons directly bonded to the electronegative fluorine and oxygen atoms showing characteristic downfield shifts. The carbon-fluorine coupling (¹J_CF, ²J_CF, etc.) would cause these signals to appear as doublets, providing definitive evidence of their proximity to the fluorine atom.

¹⁹F NMR Spectroscopy: As the compound contains a fluorine atom, ¹⁹F NMR is a crucial technique for characterization. ucsb.edu It provides a highly sensitive probe for the fluorine's chemical environment. ucsb.edu A single signal would be expected for the fluorine atom on the aromatic ring. Its chemical shift would be characteristic of an aryl fluoride, and this technique is particularly useful for confirming the presence and purity of the fluorinated compound, as fluorine is absent in most common organic impurities and solvents. nih.gov

| Predicted NMR Data for this compound | |

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ¹H | ~7.0-7.4 |

| ~3.9 | |

| ~3.8 | |

| ¹³C | ~160 (d, ¹J_CF) |

| ~110-150 | |

| ~117 | |

| ~56 | |

| ~17 | |

| ¹⁹F | ~ -110 to -140 |

Note: The predicted data is based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Standard Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns would likely include the loss of the CH₂CN group and the formation of a stable fluoro-methoxy-benzyl cation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. europa.euhilarispublisher.com This technique can distinguish between compounds with the same nominal mass but different elemental formulas, providing definitive confirmation of the compound's identity. The precise mass measurement is a critical piece of data for the characterization of new compounds. europa.euacs.org

| Mass Spectrometry Data for C₉H₈FNO | |

| Parameter | Value |

| Molecular Formula | C₉H₈FNO |

| Nominal Mass | 165 amu |

| Monoisotopic Mass | 165.05899 Da |

| Key Expected Fragments | [M-CH₃]⁺, [M-CN]⁺, [M-CH₂CN]⁺ |

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum for this compound would show characteristic absorption bands. A sharp, medium-intensity band around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. researchgate.net Bands in the 1600-1450 cm⁻¹ region correspond to the aromatic C=C stretching. A strong band in the 1250-1000 cm⁻¹ range would be expected for the aryl C-O and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. For this compound, the nitrile and aromatic ring vibrations would also be Raman active, providing complementary data to the IR spectrum.

| Expected Vibrational Spectroscopy Peaks | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

| C≡N (Nitrile) | ~2250 |

| C=C (Aromatic) | 1600-1450 |

| C-O (Aryl Ether) | 1275-1200 |

| C-F (Aryl Fluoride) | 1250-1000 |

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby enabling an accurate assessment of its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For purity assessment, a sample of this compound would be vaporized and passed through a capillary column. The retention time is characteristic of the compound under specific conditions. By integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, the purity can be accurately determined. Commercial suppliers of similar isomers often use GC to establish purity, which is typically found to be ≥96-98%. thermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique used for non-volatile or thermally sensitive compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, would be suitable for analyzing this compound. A UV detector would monitor the column eluent, and the purity would be calculated from the relative peak areas in the resulting chromatogram. HPLC is particularly effective at separating closely related structural isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. bldpharm.com As the separated components elute from the HPLC column, they are introduced directly into the mass spectrometer. This provides not only the retention time from the LC but also the mass-to-charge ratio for each component. LC-MS, especially when using a high-resolution mass spectrometer (LC-HRMS), is an invaluable tool for identifying unknown impurities by providing their accurate mass and, consequently, their likely elemental composition. nih.govresearchgate.net This method is highly effective for distinguishing between isomers, which may have identical mass spectra but different retention times. chemrxiv.org

Micellar Electrokinetic Chromatography (MEKC) for Lipophilicity

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is a modification of capillary electrophoresis (CE). It is particularly well-suited for the analysis of neutral molecules and for determining key physicochemical parameters such as lipophilicity. In MEKC, surfactants are added to the buffer solution at a concentration above their critical micelle concentration, leading to the formation of micelles. These micelles act as a pseudo-stationary phase, allowing for the separation of analytes based on their partitioning between the micelles and the surrounding aqueous buffer.

The lipophilicity of a compound, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. MEKC provides a rapid and efficient means of estimating logP values. The retention factor (k) of a neutral analyte in MEKC is directly related to its partition coefficient between the micellar and aqueous phases. By calibrating the system with a series of standard compounds with known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established. This calibration curve can then be used to determine the logP of new compounds like this compound.

No specific experimental data on the determination of lipophilicity for this compound using MEKC is publicly available at this time.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational arrangements, which is crucial for understanding the structure-activity relationships of pharmaceutical compounds. While a crystal structure for this compound itself may not be reported, the structural elucidation of its derivatives is a common practice in drug development.

The process involves growing a single crystal of a derivative of this compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted X-rays are used to calculate an electron density map of the crystal, from which the arrangement of atoms in the molecule can be deduced.

For instance, if this compound were to be incorporated into a more complex, biologically active molecule, obtaining the crystal structure of that derivative would provide invaluable insights. It would confirm the connectivity of the atoms, establish the absolute stereochemistry if chiral centers are present, and reveal intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-stacking. This information is critical for understanding receptor binding and for the rational design of new and improved therapeutic agents.

At present, there is no publicly available crystallographic data for derivatives of this compound.

Future Research Directions and Emerging Academic Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of specifically substituted phenylacetonitriles like 2-(2-Fluoro-3-methoxyphenyl)acetonitrile is an area ripe for innovation, particularly with a focus on green chemistry and sustainable practices. Traditional methods for synthesizing phenylacetonitriles often involve the cyanation of benzyl (B1604629) halides, which can utilize toxic reagents and generate significant waste. Future research is expected to pivot towards more environmentally benign and efficient synthetic strategies.

Key areas for exploration include:

Catalytic Systems: The development of novel catalysts is crucial. This could involve transition-metal catalysts for cross-coupling reactions or even metal-free catalytic systems that offer milder reaction conditions and reduced environmental impact. thermofisher.com Biocatalysis, using enzymes to perform specific chemical transformations, also presents a promising avenue for the sustainable synthesis of this compound.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing waste.

Alternative Solvents: A major focus of green chemistry is the reduction or replacement of hazardous organic solvents. hymasynthesis.com Research into the use of greener solvents, such as ionic liquids, supercritical fluids, or even aqueous systems, for the synthesis of this compound would be a significant step forward. thermofisher.com

| Sustainable Methodology | Potential Advantages |

| Novel Catalysis (e.g., Biocatalysis) | High selectivity, mild reaction conditions, reduced waste. thermofisher.com |

| Continuous Flow Chemistry | Improved safety, scalability, and process control. |

| Green Solvents (e.g., aqueous systems) | Reduced environmental impact and toxicity. hymasynthesis.com |

Identification of Undiscovered Chemical Transformations and Derivatizations

The nitrile group and the substituted aromatic ring of this compound are reactive functional groups that can participate in a wide array of chemical transformations. Future research will likely focus on exploring the full extent of its reactivity to generate a diverse library of derivatives with potentially useful properties.

Potential areas of investigation include:

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. Each of these transformations opens up a new branch of chemical space for derivatization.

Aromatic Ring Functionalization: The fluorine and methoxy (B1213986) substituents on the phenyl ring direct further electrophilic aromatic substitution reactions to specific positions. Investigating these reactions could lead to the synthesis of polysubstituted aromatic compounds with unique electronic and steric properties.

Novel Cyclization Reactions: The acetonitrile (B52724) moiety can be used as a building block in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and imidazoles. Developing novel cyclization strategies involving this compound could lead to the discovery of new biologically active molecules.

Expansion into New Therapeutic Areas and Biological Targets

Phenylacetonitrile derivatives are known to be important intermediates in the synthesis of various pharmaceuticals. The specific substitution pattern of this compound, with its fluoro and methoxy groups, suggests that its derivatives could have interesting biological activities.

Future research in this area could focus on:

Medicinal Chemistry Campaigns: A systematic medicinal chemistry program could be initiated to synthesize a library of derivatives of this compound and screen them for activity against a wide range of biological targets.

Target Identification: For any active compounds discovered, identifying their specific biological targets would be a crucial next step. This could involve techniques such as affinity chromatography, proteomics, and genetic screening.

Exploration of New Therapeutic Indications: The unique substitution pattern of this compound might lead to derivatives with novel mechanisms of action, potentially opening up new therapeutic avenues for diseases that are currently difficult to treat.

Development of Advanced Materials Incorporating the Compound Moiety

The incorporation of fluorinated and methoxylated phenyl groups into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics. This compound could serve as a valuable monomer or building block for the synthesis of advanced materials.

Emerging research directions in materials science could include:

Polymer Synthesis: The nitrile group can be polymerized, or the entire molecule can be incorporated as a side chain in various polymer backbones. The resulting polymers could have applications in areas such as high-performance plastics, specialty coatings, and membranes.

Organic Electronics: The electronic properties of the substituted phenyl ring suggest that derivatives of this compound could be investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Liquid Crystals: The rigid, substituted aromatic core of the molecule is a common feature in liquid crystalline materials. Synthesis and characterization of derivatives of this compound could lead to the discovery of new liquid crystals with tailored properties.

Integration with Artificial Intelligence and Machine Learning in Chemical and Biological Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and biological research. gcande.orgnih.gov The study of this compound and its derivatives would benefit significantly from the integration of these computational tools.

Future applications of AI and ML in this context include:

Predictive Synthesis Planning: AI algorithms can be trained on vast databases of chemical reactions to predict the most efficient and sustainable synthetic routes to this compound and its derivatives. nih.gov This can save significant time and resources in the laboratory.

In Silico Screening: Machine learning models can be used to predict the biological activity and physicochemical properties of virtual libraries of derivatives before they are synthesized. mit.edu This allows researchers to prioritize the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the models with the core structure of this compound and a set of desired biological activities, it may be possible to generate novel drug candidates.

| AI/ML Application | Potential Impact on Research |

| Predictive Synthesis Planning | Accelerated discovery of optimal and sustainable synthetic routes. nih.gov |

| In Silico Screening | Prioritization of high-potential derivatives for synthesis, saving time and resources. mit.edu |

| De Novo Drug Design | Generation of novel molecular structures with targeted biological activities. |

Q & A

Q. What are the recommended synthetic routes for 2-(2-Fluoro-3-methoxyphenyl)acetonitrile?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for structurally similar nitriles suggest:

- Knoevenagel Condensation : Reacting fluorinated/methoxyphenyl aldehydes with cyanoacetic acid derivatives in the presence of a weak base (e.g., K₂CO₃) and acetonitrile as a solvent .

- Nucleophilic Substitution : Substitution reactions on halogenated precursors (e.g., 2-fluoro-3-methoxybenzyl chloride) with cyanide sources (e.g., KCN or NaCN) under controlled conditions .

- Safety Note : Ensure proper handling of cyanide reagents and use cold storage for intermediates due to the compound’s toxicity classification .

Q. How should researchers handle and store this compound safely?

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

- PPE : Use gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors or dust .

- First Aid : In case of skin contact, rinse immediately with water. If ingested, seek medical attention without inducing vomiting .

- Regulatory Compliance : Restricted to research use only; not listed in TSCA or Canadian DSL inventories .

Q. What spectroscopic methods are suitable for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine and methoxy group positions) .

- FTIR : Detect nitrile (C≡N) stretching vibrations (~2200–2260 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- GC-MS : Validate purity (>97% as per similar nitriles) and monitor synthetic intermediates .

- Cross-Validation : Compare spectral data with databases like NIST Chemistry WebBook for fluorinated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Controlled Replicates : Repeat experiments under standardized conditions (e.g., solvent purity, temperature).

- Parameter Screening : Test stability under varying pH, light, or oxygen levels, as fluorinated nitriles may degrade under harsh conditions .

- Literature Benchmarking : Compare results with structurally similar compounds (e.g., 2-(2,6-difluorophenyl)acetonitrile) to identify trends in substituent effects .

Q. What strategies optimize the nitrile group for medicinal chemistry applications?

- Functionalization : Convert the nitrile to amides, carboxylic acids, or tetrazoles via hydrolysis or cycloaddition reactions .

- Bioisosteric Replacement : Replace the nitrile with a trifluoromethyl group to modulate bioavailability, as seen in fluorinated drug candidates .

- Docking Studies : Use the nitrile as a hydrogen-bond acceptor in target binding assays (e.g., anti-COVID-19 protease studies) .

Q. How can researchers validate the environmental and metabolic stability of this compound?

- Degradation Studies : Expose the compound to simulated environmental conditions (UV light, aqueous hydrolysis) and analyze breakdown products via LC-MS .

- In Vitro Metabolism : Use liver microsomes to assess cytochrome P450-mediated oxidation pathways .

- Toxicity Profiling : Conduct acute toxicity assays (e.g., LD₅₀ in rodent models) given its classification as Acute Tox. 3 (H301) .

Methodological Guidelines

Q. What analytical workflows are recommended for purity assessment?

- HPLC/GC : Use reverse-phase HPLC with UV detection (λ = 254 nm) or GC with flame ionization for quantitative analysis .

- Elemental Analysis : Confirm C, H, N, F content to rule out impurities .

- Certification : Request Certificates of Analysis (COA) from suppliers for batch-specific data .

Q. How to address discrepancies in synthetic yields across studies?

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve reaction efficiency .

- Catalyst Screening : Evaluate transition-metal catalysts (e.g., Pd for cross-coupling) to enhance selectivity .

- Scale-Up Considerations : Assess heat dissipation and mixing efficiency for reproducibility in larger batches .

Regulatory and Compliance Considerations

Q. What documentation is required for international collaboration involving this compound?

- Safety Data Sheets (SDS) : Ensure compliance with OSHA HazCom 2012 and GHS labeling .

- Customs Declarations : Highlight research-only use and provide CAS-specific regulatory status (e.g., not listed in TSCA) .

- Ethical Approvals : For biological studies, submit protocols to institutional review boards (IRBs) .

Data and Literature Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.